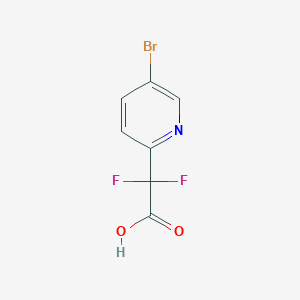

2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Description

Significance of Pyridine (B92270) and Fluorine-Containing Compounds in Contemporary Organic Synthesis

The fields of medicinal chemistry and materials science are continually driven by the pursuit of novel molecules with enhanced properties and functions. In this endeavor, certain structural motifs have proven to be exceptionally valuable. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis. lifechemicals.comnih.gov Its unique electronic properties, basicity, and ability to engage in a variety of chemical transformations make it a privileged scaffold in drug design. nih.govresearchgate.net The pyridine ring is a key component in numerous natural products, including vitamins and alkaloids, and is present in a significant number of FDA-approved drugs, where it often serves to improve solubility and bioavailability. lifechemicals.comnih.gov Pyridine derivatives are extensively used as versatile building blocks, ligands in catalysis, and functional materials. lifechemicals.comnih.gov

Concurrently, the strategic incorporation of fluorine into organic molecules has become a profoundly influential strategy in drug discovery. researchgate.netmdpi.com The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ajrconline.org The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase a drug's half-life. ajrconline.org Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, thereby modulating a compound's pharmacokinetic profile. ajrconline.org Consequently, fluorinated building blocks are indispensable tools for medicinal chemists seeking to fine-tune the properties of lead compounds. researchgate.net

Overview of the Chemical Entity: 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid within Advanced Synthetic Research

Within the landscape of advanced synthetic building blocks lies this compound, a molecule that synergistically combines the key features of both pyridine and organofluorine chemistry. chemscene.com This compound is a specialized reagent designed for the construction of more complex molecular architectures, particularly in the context of pharmaceutical research.

Its structure is characterized by three key functional components:

A Bromo Substituent: The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic "handle." It is particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig couplings), allowing for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups.

A Difluoroacetic Acid Moiety: The C(F)₂COOH group is a critical feature. The two fluorine atoms significantly increase the acidity of the carboxylic acid compared to its non-fluorinated analogue. This difluoromethyl group can act as a bioisostere for other chemical groups and can favorably impact properties like membrane permeability and binding interactions. The carboxylic acid itself provides a reactive site for forming amide or ester linkages, enabling connection to other molecular fragments. rsc.org

The combination of these features in a single molecule makes this compound a highly valuable building block for generating libraries of novel compounds for biological screening. Its ethyl ester derivative, Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate, is also utilized in synthesis, highlighting the compound's role as a precursor to more elaborate structures. bldpharm.com

| Property | Value |

|---|---|

| CAS Number | 1240611-21-5 |

| Molecular Formula | C₇H₄BrF₂NO₂ |

| Molecular Weight | 252.01 g/mol |

Historical Context of Related Building Blocks in Complex Molecule Construction

The utility of building blocks like this compound is built upon decades of foundational work in organic synthesis. The development of methods to functionalize heterocyclic rings has been a long-standing area of research. The synthesis of bromopyridines, for instance, provides essential precursors for creating more substituted pyridine derivatives. acs.org Similarly, the field of organofluorine chemistry has a rich history, with early methods for introducing fluorine often requiring harsh conditions.

A significant breakthrough was the development of milder and more selective fluorination techniques, which made the synthesis of complex fluorinated molecules more accessible. researchgate.net The creation of reagents like difluoroacetic acid and its derivatives provided chemists with tools to directly install the valuable difluoromethyl group. wikipedia.org The convergence of these fields—heterocyclic chemistry, halogenation, organofluorine chemistry, and transition metal catalysis—has enabled the rational design and synthesis of highly functionalized building blocks. These reagents are designed for efficiency, allowing chemists to rapidly assemble complex molecules that would have been challenging to create in the past. csmres.co.uk The strategy of designing and synthesizing novel, high-quality building blocks is now recognized as a crucial approach to accelerate drug discovery projects. csmres.co.ukresearchgate.net

Research Objectives and Scope for Investigations of this compound

The primary research objective for a compound like this compound is its application as a versatile scaffold in discovery chemistry programs. Researchers utilizing this building block are typically aiming to:

Synthesize Novel Chemical Entities: The molecule is designed for diversification. The bromo- group can be transformed via cross-coupling reactions, while the carboxylic acid can be converted into a wide range of amides, esters, and other derivatives. This allows for the systematic exploration of the chemical space around the fluorinated pyridine core.

Investigate Structure-Activity Relationships (SAR): In medicinal chemistry, understanding how small changes to a molecule's structure affect its biological activity is crucial. By creating a library of analogues from this starting material, chemists can probe the SAR of a particular biological target, optimizing for potency, selectivity, and pharmacokinetic properties.

Develop New Therapeutic Agents: The pyridine and fluorinated acid motifs are prevalent in a wide range of biologically active compounds, including potential anti-fibrotic, antimicrobial, and anticancer agents. researchgate.netnih.gov Research involving this building block is often directed towards the discovery of new leads for various diseases.

Create Molecular Probes and Imaging Agents: The unique properties of fluorinated pyridines also make them attractive for applications beyond therapeutics, such as in the development of fluorescent sensors or probes for chemical and biological systems. researchgate.net

The scope of investigation is therefore broad, spanning from fundamental synthetic methodology to applied medicinal chemistry and materials science. The compound serves as a starting point for creating molecules tailored for specific, high-value applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(11-3-4)7(9,10)6(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXGNMNQGZVDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromopyridin 2 Yl 2,2 Difluoroacetic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. rsc.orgnih.gov For 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid, two primary strategic disconnections can be envisioned.

The first and most logical disconnection is at the C2-carbon of the pyridine (B92270) ring and the adjacent difluoroacetic acid moiety. This leads to a (5-bromopyridin-2-yl) synthon and a difluoroacetic acid synthon. The pyridine component can be derived from a commercially available starting material such as 2,5-dibromopyridine, which can then be functionalized at the 2-position. The difluoroacetic acid portion can be introduced using a variety of reagents, such as ethyl bromodifluoroacetate.

A second, less common, disconnection could involve the formation of the pyridine ring itself as a late-stage step in the synthesis, with the difluoroacetic acid side chain already attached to a precursor fragment. However, this approach is generally more complex and less frequently employed.

Conventional Synthetic Routes to this compound

Conventional synthetic strategies for this compound typically involve a stepwise construction of the molecule, focusing on either the functionalization of a pre-existing pyridine ring or the introduction of the difluoroacetic acid group.

Approaches Involving Pyridine Ring Functionalization, e.g., Bromination of Pyridine Precursors

A common starting point for the synthesis of this compound is the readily available 2,5-dibromopyridine. The synthesis of 2,5-dibromopyridine itself can be achieved from 2-aminopyridine through a bromination reaction followed by a Sandmeyer reaction. nih.govmdpi.comfluorine1.ru The bromination of 2-aminopyridine can be carried out using reagents like N-bromosuccinimide (NBS). acs.org

Once 2,5-dibromopyridine is obtained, the next critical step is the selective functionalization at the 2-position to introduce the difluoroacetic acid moiety.

Approaches Involving Difluoroacetic Acid Moiety Introduction

The introduction of the difluoroacetic acid group onto the 5-bromopyridine scaffold is a key transformation. A prevalent method for this is the Reformatsky reaction. wikipedia.orglscollege.ac.inlibretexts.orgthermofisher.com This reaction involves the use of an α-halo ester, such as ethyl bromodifluoroacetate, and a metal, typically zinc, to form a zinc enolate. This enolate can then react with a suitable electrophile.

In the context of synthesizing the target molecule, a plausible route involves the reaction of 2,5-dibromopyridine with a reagent that can selectively introduce the difluoroacetic ester group at the 2-position. This can be achieved through a metal-halogen exchange followed by reaction with ethyl bromodifluoroacetate. The resulting ester, ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate, is a direct precursor to the final acid. bldpharm.com Subsequent hydrolysis of the ester group yields this compound.

A direct nucleophilic substitution on the pyridine ring with a difluoroacetate enolate is also a potential, though often challenging, route due to the electron-deficient nature of the pyridine ring. nih.govquimicaorganica.org

Approaches Involving Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orglscollege.ac.inlibretexts.orgnih.gov In this strategy, a directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For a 5-bromopyridine substrate, a directing group at a suitable position could be used to direct lithiation to the C2 position, followed by quenching with an appropriate electrophile to introduce the difluoroacetic acid moiety. However, the presence of the bromo substituent can lead to competing halogen-metal exchange reactions. Careful selection of the organolithium reagent and reaction conditions is crucial to favor the desired ortho-metalation pathway.

Advanced and Stereoselective Synthetic Protocols

More advanced synthetic methods, particularly those employing transition metal catalysis, can offer improved efficiency and selectivity in the synthesis of this compound.

Catalytic Approaches for Carbon-Carbon Bond Formation, e.g., Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for the formation of carbon-carbon bonds. researchgate.netnih.govnih.gov A plausible approach for the synthesis of the target molecule would involve the cross-coupling of a 2-halopyridine derivative with a suitable difluoroacetic acid synthon.

For instance, a Suzuki-Miyaura coupling could be envisioned between a 2-borylated-5-bromopyridine and a difluoroacetic acid derivative. Alternatively, a Negishi-type coupling involving an organozinc reagent could be employed. These methods often exhibit high functional group tolerance and can proceed under mild reaction conditions. The challenge lies in the preparation of the appropriate organometallic coupling partner bearing the difluoroacetic acid moiety.

Another catalytic approach involves the direct C-H functionalization of 5-bromopyridine. While challenging, recent advances in this field may offer a more atom-economical route to the target molecule by directly coupling the C-H bond at the 2-position with a difluoroacetic acid precursor.

Below is a table summarizing plausible synthetic strategies:

| Synthetic Strategy | Key Reaction | Starting Materials | Key Intermediates | Advantages | Challenges |

| Conventional Route | Reformatsky-type reaction | 2,5-Dibromopyridine, Ethyl bromodifluoroacetate | Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate | Utilizes readily available starting materials. | May require harsh reaction conditions and stoichiometric use of metals. |

| Directed Ortho-Metalation | Lithiation and electrophilic quench | 5-Bromopyridine with a directing group | 2-Lithio-5-bromopyridine intermediate | High regioselectivity. | Potential for competing halogen-metal exchange. Requires cryogenic temperatures. |

| Catalytic Cross-Coupling | Suzuki-Miyaura or Negishi coupling | 2-Halo-5-bromopyridine, Difluoroacetic acid organometallic reagent | Borylated or zincated pyridine derivatives | High efficiency and functional group tolerance. | Synthesis of the required organometallic difluoroacetate reagent can be complex. |

Stereochemical Control in the Synthesis of Related Chiral Analogs

While specific research into the stereoselective synthesis of this compound is not extensively detailed in publicly available literature, the principles of achieving stereochemical control are well-established in the synthesis of related chiral pyridine-containing compounds. These methodologies are crucial for producing enantiomerically pure analogs, which is often a requirement for pharmaceutical applications.

Key strategies for inducing chirality include:

Asymmetric Catalysis : This is a powerful method for creating chiral molecules with high enantioselectivity. For instance, the asymmetric hydrogenation of prochiral 2-(pyridin-2-yl)quinolines using ruthenium catalysts has been successful in producing chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds with excellent yields and enantioselectivities rsc.org. This approach, utilizing a chiral catalyst to influence the stereochemical outcome of a reaction, could theoretically be adapted to precursors of the target molecule.

Use of Chiral Auxiliaries : Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. This method is widely used in the synthesis of complex chiral molecules, including bioactive compounds researchgate.net. For example, N-acyl-1,3-oxazolidines, derived from readily available chiral amino alcohols, serve as versatile auxiliaries in a variety of asymmetric syntheses researchgate.net.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the scalable and safe synthesis of complex molecules like this compound, flow chemistry and continuous manufacturing present significant advantages over traditional batch processing nih.gov. These technologies are increasingly adopted in the pharmaceutical industry to improve efficiency, safety, and product quality nih.gov.

Advantages of Flow Chemistry:

Enhanced Safety : Reactions involving potentially hazardous reagents or intermediates, or those that are highly exothermic, can be performed more safely in continuous flow reactors. The small reactor volume limits the amount of hazardous material present at any given time, and superior heat and mass transfer capabilities allow for precise temperature control, preventing thermal runaways youtube.com.

Improved Reaction Control and Efficiency : The high surface-area-to-volume ratio in microreactors enables rapid heating, cooling, and mixing, leading to precise control over reaction parameters. This can result in higher yields, cleaner reaction profiles, and shorter reaction times compared to batch methods youtube.comspringerprofessional.de.

Scalability : Scaling up a process in flow chemistry ("scaling out") often involves running multiple reactors in parallel or operating the system for longer periods, which can be more straightforward than redesigning large-scale batch reactors cloudfront.net.

Access to Novel Reaction Conditions : Flow reactors can safely operate at high temperatures and pressures that are often inaccessible in standard batch equipment, potentially enabling new synthetic pathways youtube.com.

The synthesis of heterocyclic compounds, a core component of the target molecule, has been shown to benefit significantly from flow chemistry approaches springerprofessional.deresearchgate.netuc.ptmdpi.com. For example, multi-step syntheses of active pharmaceutical ingredients (APIs) have been successfully "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates youtube.com. This approach reduces waste, shortens production times, and lowers costs nih.gov. Given the potential hazards associated with fluorinating agents, a continuous flow process would be a highly attractive option for the manufacturing of this compound.

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Higher risk with hazardous/exothermic reactions due to large volumes. | Inherently safer due to small internal volumes and superior heat transfer. youtube.com |

| Scalability | Complex, often requires process redesign ("scale-up"). | Simpler, achieved by longer run times or parallel systems ("scale-out"). cloudfront.net |

| Heat & Mass Transfer | Often limited, can lead to temperature gradients and side reactions. | Excellent, allows for precise control and uniform reaction conditions. springerprofessional.de |

| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly reduced due to rapid heat transfer and mixing. mdpi.com |

| Process Control | Manual or semi-automated, less precise. | Fully automated with real-time monitoring and control. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes for pharmaceuticals nih.govmdpi.com. The goal is to minimize the environmental impact of chemical manufacturing by reducing waste, conserving energy, and using safer chemicals mdpi.com.

Solvent Selection and Minimization Strategies

Solvent use is a major contributor to the environmental footprint of pharmaceutical synthesis. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether acs.org.

In the context of fluorination reactions, solvent choice is critical for both safety and reaction performance. Many electrophilic fluorinating reagents can react exothermically or even explosively with common solvents like DMF, DMSO, and pyridine acsgcipr.org.

Recommended Solvents : For many fluorination reactions, acetonitrile has been identified as a suitable solvent acsgcipr.orgnih.gov. Water is also being explored as a green solvent for certain fluorination reactions acsgcipr.org.

Solvent Minimization : Strategies include developing solvent-free reaction conditions or using continuous flow processes which typically require smaller solvent volumes compared to batch reactors acsgcipr.org.

Solvent Recycling : In scalable processes, the ability to recycle solvents is a key consideration for reducing waste and cost. The development of a scalable process for 2,5-dibromopyridine, a potential precursor, highlighted the feasibility of solvent recycling heteroletters.org.

The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has developed solvent selection guides to help chemists choose less hazardous and more sustainable options acs.org.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product wikipedia.orgjocpr.com. A higher atom economy signifies a more efficient and less wasteful process wikipedia.org.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

To illustrate, consider a hypothetical two-step synthesis of the target compound's ethyl ester precursor, Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate, starting from 2,5-dibromopyridine.

Step 1: Reformatsky-type reaction 2,5-Dibromopyridine + BrCF2COOEt + Zn -> (Intermediate) + ZnBr2

Step 2: Hydrolysis (to get the final acid) This calculation focuses on the key C-C bond formation. Addition reactions, such as the ideal Diels-Alder reaction, can achieve 100% atom economy jocpr.com. In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy rsc.org. Synthetic routes should be designed to maximize the incorporation of starting material atoms into the final product, often favoring catalytic addition reactions over stoichiometric reactions that produce significant waste rsc.org.

| Reaction Type | General Atom Economy | Example |

| Addition | High (often 100%) | Diels-Alder Reaction, Catalytic Hydrogenation jocpr.comrsc.org |

| Rearrangement | High (100%) | Claisen Rearrangement |

| Substitution | Medium | Williamson Ether Synthesis |

| Elimination | Low | Dehydration of an alcohol |

Sustainable Reagent Utilization and Waste Reduction

Minimizing waste and using sustainable reagents are paramount in green synthesis.

Catalytic vs. Stoichiometric Reagents : Catalytic reagents are preferred because they are used in small quantities and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream csus.edu. For instance, many modern cross-coupling reactions rely on highly efficient palladium catalysts used at very low loadings.

Waste Reduction : A key strategy for waste reduction is to design synthetic routes with fewer steps and higher yields. One-pot or telescoped reactions, often facilitated by flow chemistry, can significantly reduce waste by eliminating intermediate workup and purification steps nih.gov. The primary byproduct in the hypothetical Reformatsky reaction shown above is a zinc salt, which must be treated and disposed of. Alternative catalytic methods that avoid the use of stoichiometric metals would represent a greener approach.

Renewable Feedstocks : While not always feasible for complex heteroaromatic compounds, the use of raw materials derived from renewable sources is a key goal of green chemistry acs.org.

Safer Reagents : Designing syntheses to use or generate the least hazardous chemical substances possible is a fundamental principle acs.org. This involves avoiding highly toxic, explosive, or environmentally persistent reagents in favor of safer alternatives scbt.comnih.gov.

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and scalable but also environmentally sustainable.

Reactivity and Transformational Chemistry of 2 5 Bromopyridin 2 Yl 2,2 Difluoroacetic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, reduction and decarboxylation reactions, and conversion to more reactive acyl derivatives like acid halides and anhydrides.

The carboxylic acid moiety of 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid can be readily converted to its corresponding esters through various esterification methods. medcraveonline.commedcraveonline.com Standard conditions often involve reaction with an alcohol in the presence of an acid catalyst. For more sterically hindered or sensitive alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the use of a more reactive acid derivative may be employed. Some Lewis acids have also been shown to catalyze esterification reactions. mdpi.com

Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, often through the in-situ formation of a more reactive species. Common activating agents include carbodiimides (e.g., DCC, EDC) or the conversion to an acid chloride.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethanol | Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate | Esterification |

| This compound | Benzylamine | N-Benzyl-2-(5-bromopyridin-2-yl)-2,2-difluoroacetamide | Amidation |

| This compound | Isopropanol | Isopropyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate | Esterification |

| This compound | Aniline | N-Phenyl-2-(5-bromopyridin-2-yl)-2,2-difluoroacetamide | Amidation |

The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(5-bromopyridin-2-yl)-2,2-difluoroethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is crucial to avoid unwanted side reactions, such as reduction of the pyridine (B92270) ring or cleavage of the carbon-bromine bond.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for this molecule under standard conditions. However, specialized methods, such as Barton decarboxylation or photochemical techniques, may be employed. Decarboxylation-driven reactions can also be used to form new carbon-carbon bonds. nih.gov

For subsequent reactions requiring a more electrophilic acyl group, this compound can be converted into its acid halide or anhydride (B1165640) derivatives. orgoreview.comlibretexts.org Acid chlorides, the most common acid halides, are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comyoutube.comlibretexts.org Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). orgoreview.comyoutube.com

Symmetrical or mixed anhydrides can also be synthesized. organic-chemistry.orgresearchgate.netthieme-connect.de The reaction of the carboxylic acid with a dehydrating agent like phosphorus pentoxide can yield the symmetrical anhydride. thieme-connect.de Mixed anhydrides can be formed by reacting the carboxylic acid with an acid chloride in the presence of a base. nih.gov These activated derivatives are highly useful intermediates for the synthesis of esters, amides, and ketones.

Reactions Involving the Bromine Substituent on the Pyridine Ring

The bromine atom on the pyridine ring serves as a versatile handle for a wide array of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the pyridine nitrogen and the difluoroacetic acid substituent can activate the bromine atom for nucleophilic aromatic substitution (SNAr). nih.gov In these reactions, a nucleophile displaces the bromide ion. The feasibility and rate of SNAr reactions are highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can be used to introduce a variety of functional groups onto the pyridine ring. mdpi.comsemanticscholar.org

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Sodium methoxide | 2-(5-Methoxypyridin-2-yl)-2,2-difluoroacetic acid |

| Sodium thiophenoxide | 2-(5-(Phenylthio)pyridin-2-yl)-2,2-difluoroacetic acid |

| Ammonia | 2-(5-Aminopyridin-2-yl)-2,2-difluoroacetic acid |

| Piperidine | 2-(5-(Piperidin-1-yl)pyridin-2-yl)-2,2-difluoroacetic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for these transformations. researchgate.netjocpr.comnih.govresearchgate.net

Suzuki Coupling : This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.comresearchgate.netnih.govclaremont.edu This method is widely used for the formation of biaryl structures.

Stille Coupling : In a Stille coupling, the coupling partner is an organotin compound (organostannane). wikipedia.orglibretexts.orgharvard.edumsu.edupsu.edu This reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. nih.govnih.gov It is often noted for its high reactivity and selectivity.

Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgamazonaws.comnih.govlibretexts.orgatlanchimpharma.com This provides a direct route to various substituted aminopyridines.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki | Boronic acid/ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Stille | Organostannane | C-C | Pd(PPh₃)₄ |

| Negishi | Organozinc | C-C | Pd(dba)₂/CPhos |

| Buchwald-Hartwig | Amine | C-N | Pd(OAc)₂/BINAP, dppf |

Metal-Halogen Exchange and Subsequent Quenching Reactions

The bromine atom at the C5 position of the pyridine ring in this compound is a key functional group for carbon-carbon and carbon-heteroatom bond formation via metal-halogen exchange. wikipedia.org This fundamental organometallic reaction converts the aryl bromide into a more reactive organometallic species, which can then be "quenched" with various electrophiles to introduce new substituents. wikipedia.orgtcnj.edu

The process typically involves treating the bromo-substituted pyridine with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent. wikipedia.org However, the presence of the acidic proton on the carboxylic acid group presents a significant challenge, as these strong bases can readily deprotonate the acid, consuming the reagent and preventing the desired halogen exchange.

To circumvent this issue, specific strategies have been developed for substrates bearing acidic protons. One effective approach involves the use of a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi). nih.gov This method can facilitate selective bromine-magnesium exchange even in the presence of an acidic proton, preventing intermolecular quenching. nih.gov The reaction is typically conducted at low temperatures (-78 °C to 0 °C) to ensure the stability of the highly reactive organometallic intermediate. tcnj.edu

Once the organometallic intermediate (an aryllithium or arylmagnesium species) is formed, it can react with a wide range of electrophiles. This quenching step allows for the introduction of diverse functional groups onto the pyridine ring. tcnj.edursc.org For example, quenching with water or deuterium (B1214612) oxide introduces a hydrogen or deuterium atom, respectively. Reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with carbon dioxide introduces a second carboxylic acid group.

| Exchange Reagent | Typical Electrophile (Quencher) | Resulting Functional Group | Reference |

|---|---|---|---|

| n-BuLi | H₂O (Water) | -H (Debromination) | tcnj.edu |

| i-PrMgCl / n-BuLi | DMF (Dimethylformamide) | -CHO (Formyl) | nih.govrsc.org |

| n-BuLi | R₂CO (Ketone, e.g., Benzophenone) | -CR₂(OH) (Tertiary Alcohol) | rsc.org |

| t-BuLi | CH₃I (Methyl Iodide) | -CH₃ (Methyl) | tcnj.edu |

| n-BuLi | CO₂ (Carbon Dioxide) | -COOH (Carboxylic Acid) | rsc.org |

Reactivity of the Pyridine Nitrogen Atom

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile or a base, leading to reactions such as N-oxidation and N-quaternization.

N-Oxidation is the formation of a pyridine N-oxide, a compound where an oxygen atom is bonded to the pyridine nitrogen. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity. The presence of the electron-withdrawing 2,2-difluoroacetic acid group makes the pyridine ring electron-deficient, which can render N-oxidation more difficult compared to simple pyridines. researchgate.net Harsher reaction conditions or more potent oxidizing agents are often required. researchgate.net Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. google.comnih.gov An effective method for electron-poor pyridines involves the use of a urea-hydrogen peroxide complex (UHP) in the presence of trifluoroacetic anhydride (TFAA). researchgate.net Another alternative is potassium hydrogen persulfate, commercially known as Oxone®. orgsyn.org

Quaternization involves the alkylation of the pyridine nitrogen, forming a positively charged pyridinium (B92312) salt. This reaction proceeds by treating the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This conversion of the neutral nitrogen to a cationic pyridinium center significantly increases the electron-withdrawing nature of the ring, making it more susceptible to nucleophilic attack.

Ligand Binding and Coordination Chemistry with Transition Metals

Nitrogen-containing heterocycles are among the most important classes of ligands in coordination chemistry. omicsonline.org this compound possesses two potential coordination sites: the pyridine nitrogen atom and the carboxylate group. This structure allows it to act as a bidentate ligand, binding to a metal ion through both the nitrogen and one of the carboxylate oxygens to form a stable five-membered chelate ring.

This chelation can lead to the formation of a variety of coordination complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). scirp.orgrsc.org The geometry of the resulting metal complex (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, its oxidation state, and the presence of other coordinating ligands. rsc.orgrsc.org The formation of such complexes can significantly alter the physical and chemical properties of the organic molecule, including its solubility, stability, and electronic characteristics. The coordination behavior is crucial in fields like catalysis, materials science, and bioinorganic chemistry. scispace.comnih.gov

| Transition Metal Ion | Potential Coordination Number | Possible Complex Geometry | Reference |

|---|---|---|---|

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | rsc.org |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | scirp.org |

| Cu(II) | 4 or 6 | Distorted Octahedral / Square Planar | scispace.com |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | scirp.orgrsc.org |

| Mn(II) | 6 | Octahedral | rsc.org |

Transformations at the Difluoroacetic Acid α-Carbon

Fluorine Atom Reactivity and Exchange Processes

The two fluorine atoms attached to the α-carbon are a defining feature of the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making these fluorine atoms exceptionally non-reactive under most conditions. nih.gov Unlike other halogens such as chlorine or bromine, fluorine is a very poor leaving group, and nucleophilic substitution reactions to displace a fluoride (B91410) ion from a saturated carbon are extremely rare and require harsh conditions.

Fluorine exchange processes, where one or both fluorine atoms are replaced by another atom or group, are not synthetically viable transformations for this compound. The high electronegativity of fluorine and the strength of the C-F bond mean that the fluorine atoms are chemically inert in the context of typical organic reactions. nih.gov This stability is a key reason for the incorporation of fluorine into pharmacologically active molecules, as it can block sites of metabolic oxidation. nih.gov

Carbanion Chemistry and Nucleophilic Additions

Direct formation of a carbanion at the α-carbon by deprotonation is not possible for this compound, as there are no hydrogen atoms attached to this carbon. The reactivity at this part of the molecule is therefore dominated by the chemistry of the carboxylic acid functional group.

The carbonyl carbon of the carboxylic acid is electrophilic and is susceptible to nucleophilic addition . masterorganicchemistry.com This reaction is more accurately described as a nucleophilic acyl substitution , which proceeds through an addition-elimination mechanism. bham.ac.uk A nucleophile first adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. ualberta.ca This intermediate is typically unstable and will collapse, reforming the carbonyl double bond by expelling one of the attached groups. The group that is the weakest base (the best leaving group) is eliminated.

For instance, if the carboxylic acid is first converted to a more reactive derivative like an acid chloride or an ester, it can readily react with a variety of nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium reagents, can add to the carbonyl group. ualberta.ca Weaker nucleophiles, like alcohols or amines, typically require activation of the carboxylic acid (e.g., conversion to an acid chloride) or acidic catalysis to form esters or amides, respectively. libretexts.org

Derivatization and Analog Synthesis from 2 5 Bromopyridin 2 Yl 2,2 Difluoroacetic Acid

Synthesis of Pyridyl-Difluorinated Ketones and Alcohols

The difluoroacetic acid moiety can be readily converted into corresponding ketones and alcohols, which are valuable intermediates in organic synthesis. The general strategy involves the activation of the carboxylic acid, followed by reaction with an organometallic reagent to form a ketone. This prochiral ketone can then undergo stereoselective reduction to produce chiral secondary alcohols. nih.gov

The synthesis of ketones typically proceeds by first converting the carboxylic acid to a more reactive species, such as an acid chloride or a Weinreb amide. The subsequent reaction with Grignard or organolithium reagents yields the desired pyridyl-difluorinated ketone. A variety of R-groups can be introduced, leading to a diverse set of ketone derivatives.

Once the ketones are synthesized, they can be reduced to the corresponding secondary alcohols. Chemoenzymatic approaches using alcohol dehydrogenases (ADH) or keto reductases (KRED) are particularly effective, offering high yields and excellent enantioselectivity under mild conditions. nih.gov This two-step chemoenzymatic process provides access to valuable chiral building blocks bearing a difluorinated stereocenter. nih.gov

| Reagent/Reaction | Intermediate Product | Final Product | Purpose |

| 1. SOCl₂ or (COCl)₂ 2. R-MgBr or R-Li | 2-(5-Bromopyridin-2-yl)-2,2-difluoro-1-(R)-ethan-1-one | Synthesis of diverse ketones | |

| 1. Weinreb Amide Formation 2. R-MgBr or R-Li | 2-(5-Bromopyridin-2-yl)-2,2-difluoro-1-(R)-ethan-1-one | Controlled ketone synthesis, avoiding over-addition | |

| Ketone Intermediate | 1-(5-Bromopyridin-2-yl)-2,2-difluoro-1-(R)-ethanol | Accessing chiral secondary alcohols | |

| Alcohol Dehydrogenase (ADH) | (R)- or (S)-Alcohol | Enantioselective reduction to specific stereoisomers |

Preparation of Diversely Functionalized Pyridine (B92270) Scaffolds

The 5-bromo-2-(difluoroacetic acid)pyridine scaffold is a key building block for creating libraries of functionalized pyridine derivatives. researchgate.net The bromine atom at the C-5 position is particularly amenable to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, and amino groups. Furthermore, the pyridine nitrogen atom can undergo reactions like N-oxidation or alkylation, adding another dimension of chemical diversity. nih.gov Functionalization can also occur at other positions on the pyridine ring through directed metalation strategies, although this is often more complex. researchgate.net

| Reaction Type | Position of Functionalization | Reagents/Conditions | Resulting Moiety |

| N-Oxidation | Pyridine Nitrogen | m-CPBA, H₂O₂ | N-oxide |

| N-Alkylation | Pyridine Nitrogen | Alkyl halide (e.g., CH₃I) | N-alkylpyridinium salt |

| Nucleophilic Aromatic Substitution (SNAr) | C-5 (after activation) | Strong nucleophiles (e.g., NaOMe, KSR) | Alkoxy, Thioether |

| Directed ortho-Metalation | C-3, C-4, or C-6 | LDA, n-BuLi followed by an electrophile | Introduction of various electrophiles (e.g., CO₂, I₂, TMSCl) |

Introduction of Diverse Chemical Moieties via Advanced Coupling Methodologies

Advanced cross-coupling reactions are powerful tools for modifying the 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid core. The carbon-bromine bond at the 5-position is a prime site for palladium-, nickel-, or copper-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net These methods are fundamental in modern drug discovery for rapidly assembling complex molecular architectures. mdpi.com

Key coupling methodologies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl pyridine derivatives. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

Stille Coupling: Reaction with organostannanes to introduce a wide variety of carbon-based fragments.

Heck Coupling: Reaction with alkenes to form vinylated pyridines.

These reactions tolerate a broad range of functional groups, allowing for their application in the late-stage functionalization of complex molecules. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-5 Substituent |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl or Vinyl group |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl group |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | Amino group (NR₂) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Aryl, Vinyl group |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | Vinyl group |

Design and Synthesis of Bioisosteres and Conformationally Restricted Analogs

In medicinal chemistry, modifying a lead compound through bioisosteric replacement is a common strategy to improve its pharmacological profile. nih.govbaranlab.org Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, leading to broadly similar biological effects. baranlab.org For this compound, key moieties can be replaced with known bioisosteres to modulate properties like potency, selectivity, and pharmacokinetics.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve metabolic stability or cell permeability. Common bioisosteres include tetrazole, hydroxamic acid, acyl sulfonamide, and various acidic heterocycles. researchgate.net

Pyridine Ring Analogs: The pyridine ring can be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiophene (B33073) to alter electronic properties and hydrogen bonding capabilities.

Bromine Bioisosteres: The bromo substituent can be replaced with other groups of similar size and lipophilicity, such as a chloro, trifluoromethyl, or cyano group.

Conformationally restricted analogs are designed to lock the molecule into a specific, biologically active conformation. nih.gov This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to a biological target. For the title compound, this could be achieved by creating a new ring system that links the difluoroacetic acid side chain to the pyridine core, for example, through intramolecular cyclization reactions.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide | Improve metabolic stability, pKa modulation, cell permeability researchgate.net |

| Pyridine Ring | Pyrimidine, Thiophene, Pyrazole | Modulate electronics, H-bonding, and metabolic profile |

| Bromine (-Br) | Chlorine (-Cl), Trifluoromethyl (-CF₃), Cyano (-CN) | Alter lipophilicity, size, and electronic character |

| gem-Difluoro (-CF₂-) | Carbonyl (-C=O), Cyclopropyl | Mimic steric and electronic properties |

Exploration of New Chemical Space through Combinatorial Approaches

Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, known as a library, which can be screened for desired properties. nih.govnih.gov The structure of this compound is well-suited for combinatorial synthesis due to its two distinct and orthogonally reactive sites: the carboxylic acid and the C-Br bond.

A typical combinatorial approach would involve:

Amide Library Synthesis: The carboxylic acid is reacted with a diverse set of amines to generate a library of amides. This can be done using parallel synthesis techniques. nih.govmdpi.com

Cross-Coupling Diversification: Each amide from the first step is then subjected to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br position using a second set of diverse building blocks (boronic acids, amines, etc.).

This two-dimensional diversification strategy allows for the creation of a large and structurally diverse library of compounds from a single scaffold, efficiently exploring the surrounding chemical space to identify molecules with novel biological activities or material properties. slideshare.nettaylorandfrancis.com

| Library Synthesis Step | Point of Diversity | Building Blocks (Examples) | Reaction Type |

| Step 1 | Carboxylic Acid | Amine 1 (R¹-NH₂) Amine 2 (R²-NH₂) Amine 3 (R³-NH₂) | Amide Coupling |

| Step 2 | C-Br Bond | Boronic Acid A (R⁴-B(OH)₂) Boronic Acid B (R⁵-B(OH)₂) Boronic Acid C (R⁶-B(OH)₂) | Suzuki Coupling |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. researchgate.net For 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's covalent framework.

In ¹H NMR spectroscopy, the pyridine (B92270) ring protons would exhibit distinct chemical shifts and coupling patterns characteristic of a substituted pyridine system. The proton on the carbon adjacent to the difluoroacetic acid group is expected to appear as a triplet due to coupling with the two neighboring fluorine atoms. The carboxylic acid proton would typically be observed as a broad singlet.

¹⁹F NMR spectroscopy is particularly informative, confirming the presence of the CF₂ group. It would likely show a single resonance, which would appear as a doublet due to coupling with the adjacent proton.

¹³C NMR would identify all unique carbon atoms in the molecule. The carbon of the CF₂ group would be split into a triplet by the two attached fluorine atoms, a characteristic feature confirming the geminal difluoro substitution. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to correlate the proton and carbon signals, confirming the connectivity between the pyridine ring and the difluoroacetic acid side chain.

While the parent molecule is achiral, NMR is crucial for assigning stereochemistry in chiral derivatives. Should the carboxylic acid be derivatized with a chiral auxiliary, diastereotopic protons or other nuclei could become magnetically non-equivalent, leading to distinct signals in the NMR spectrum whose integration would allow for the determination of diastereomeric ratios.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.5 - 8.7 | d | ~2 | H6 (Pyridine) |

| ¹H | 7.9 - 8.1 | dd | ~8, 2 | H4 (Pyridine) |

| ¹H | 7.5 - 7.7 | d | ~8 | H3 (Pyridine) |

| ¹H | 6.0 - 6.5 | t | ~54 (JH-F) | CH(CF₂) |

| ¹³C | 165 - 170 | t | ~25 (JC-F) | COOH |

| ¹³C | 150 - 155 | s | - | C2 (Pyridine) |

| ¹³C | 148 - 152 | s | - | C6 (Pyridine) |

| ¹³C | 140 - 142 | s | - | C4 (Pyridine) |

| ¹³C | 122 - 125 | s | - | C5 (Pyridine) |

| ¹³C | 120 - 122 | s | - | C3 (Pyridine) |

| ¹³C | 115 - 120 | t | ~250 (JC-F) | CF₂ |

| ¹⁹F | -125 to -130 | d | ~54 (JF-H) | CF₂ |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual experimental values may vary depending on solvent and other conditions.

Utilization of Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, making it essential for confirming the molecular weight of a synthesized compound and identifying products during reaction monitoring. nih.govpurdue.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. wiley.com

For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. In ESI-MS, the molecule would likely be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

During synthesis, MS can be coupled with liquid chromatography (LC-MS) to monitor the disappearance of starting materials and the appearance of the desired product in real-time. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the identity of the product. frontiersin.org Characteristic fragmentation patterns would include the loss of COOH, HF, or cleavage of the bond between the pyridine ring and the side chain.

Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₄BrF₂NO₂)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Analysis Type |

| [M] | 262.9400 | 264.9380 | Molecular Weight |

| [M+H]⁺ | 263.9478 | 265.9458 | ESI-MS (Positive) |

| [M-H]⁻ | 261.9322 | 263.9302 | ESI-MS (Negative) |

| [M-COOH]⁺ | 217.9535 | 219.9515 | MS/MS Fragment |

X-ray Crystallography for Solid-State Structure Determination and Bonding Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comamericanpharmaceuticalreview.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map and, from that, a model of the atomic arrangement. mdpi.com

This technique would provide unambiguous confirmation of the molecule's constitution and conformation in the crystal lattice. Key information obtained would include:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-F, C-Br, C=O, C-O) and bond angles, which can offer insights into hybridization and steric effects.

Molecular Conformation: The dihedral angles defining the orientation of the difluoroacetic acid group relative to the pyridine ring.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal, identifying non-covalent interactions such as hydrogen bonds (e.g., between carboxylic acid groups), halogen bonds, or π-π stacking, which govern the solid-state properties.

This structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. nih.gov

Table 3: Structural Data Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths (Å) | C-F, C-Br, C=O, O-H, pyridine C-C and C-N distances |

| Bond Angles (°) | Geometry around each atom (e.g., F-C-F, O=C-O) |

| Torsion Angles (°) | Conformation of the side chain relative to the ring |

| Hydrogen Bonding | Identification of donors and acceptors and their distances |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a characteristic "fingerprint" that is useful for identifying functional groups. americanpharmaceuticalreview.commdpi.com

For this compound, FTIR spectroscopy would be particularly sensitive to polar bonds. Key absorption bands would include:

A broad O-H stretch from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region.

A strong C=O stretch from the carbonyl group, expected around 1700-1750 cm⁻¹.

Strong C-F stretching vibrations, typically found in the 1000-1300 cm⁻¹ range.

Characteristic aromatic C=C and C=N stretching vibrations from the pyridine ring.

Raman spectroscopy, which relies on changes in polarizability, would be effective for analyzing the non-polar parts of the molecule and symmetric vibrations. nih.gov It would provide complementary information on the pyridine ring modes and the C-Br stretch. Together, these techniques offer a rapid and non-destructive method for confirming the presence of key functional groups and verifying the molecular structure.

Table 4: Predicted Vibrational Spectroscopy Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Technique |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid | IR |

| ~1720 | C=O stretch | Carboxylic Acid | IR |

| 1550 - 1600 | C=C, C=N stretch | Pyridine Ring | IR, Raman |

| 1000 - 1300 | C-F stretch | Difluoromethyl | IR |

| 500 - 650 | C-Br stretch | Bromo-substituent | Raman |

Chiroptical Methods for Enantiomeric Excess Determination in Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral. For instance, esterification or amidation of the carboxylic acid with a chiral alcohol or amine would result in a pair of diastereomers. If an enantioselective synthesis is developed to produce a chiral derivative, chiroptical methods become essential for determining the enantiomeric excess (ee). nih.gov

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing an opposite spectrum. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.

For chiral derivatives of the title compound, electronic transitions associated with the pyridine ring or other chromophores would give rise to a characteristic CD spectrum. By comparing the spectrum of a sample to that of an enantiopure standard, the ee can be accurately quantified. mdpi.com This is critical in fields like pharmaceutical development, where the biological activity of enantiomers can differ significantly. Other methods, such as chiral High-Performance Liquid Chromatography (HPLC), are often used in conjunction with chiroptical methods for ee determination. nih.gov

Computational and Theoretical Investigations of 2 5 Bromopyridin 2 Yl 2,2 Difluoroacetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. researchgate.netdoaj.org For 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid, DFT calculations, likely employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be instrumental in determining its optimized molecular geometry. electrochemsci.orgnih.gov

The geometry would be characterized by the planarity of the pyridine (B92270) ring, with the bromine atom and the difluoroacetic acid group as substituents. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the C-Br bond length and the bond angles around the substituted carbon atoms on the pyridine ring would be of particular interest. mostwiedzy.pl The presence of the electron-withdrawing bromine atom and the difluoroacetic acid group is expected to influence the electron distribution within the pyridine ring. ias.ac.in

The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would also be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. electrochemsci.orgiucr.org A smaller energy gap generally suggests higher reactivity. electrochemsci.org The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations (Note: These are hypothetical values based on similar compounds and require actual DFT calculations for verification.)

| Parameter | Predicted Value | Significance |

| C-Br Bond Length | ~1.90 Å | Influences reactivity and potential for halogen bonding. |

| C-C (Pyridine Ring) | 1.38 - 1.40 Å | Indicates aromatic character. |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid. |

| O-H Bond Length | ~0.97 Å | Involved in hydrogen bonding. |

| C-F Bond Length | ~1.35 Å | Strong bond contributing to molecular stability. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicator of chemical reactivity and stability. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of activation energies. rsc.orgresearchgate.net For this compound, mechanistic studies could explore reactions such as decarboxylation, nucleophilic substitution at the pyridine ring, or reactions involving the carboxylic acid group. nih.govresearchgate.net

Transition state theory, in conjunction with DFT calculations, would be employed to locate the transition state structures for proposed reaction pathways. smu.edu The calculation of the intrinsic reaction coordinate (IRC) would confirm that the identified transition state connects the reactants and products. smu.edu The activation energy barrier, determined from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility. researchgate.net For example, a study on the decarboxylation of a similar pyridylacetic acid derivative would involve mapping the potential energy surface for the C-C bond cleavage and the subsequent proton transfer.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations are widely used for the prediction of various spectroscopic parameters, which can then be compared with experimental data for structural validation. ijcrt.orgresearchgate.net For this compound, the vibrational frequencies (IR and Raman spectra) could be computed. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and basis set limitations. ijcrt.org

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scirp.org These theoretical predictions can aid in the assignment of experimental NMR signals. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. scirp.orgmpg.de

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. The rotation around the single bond connecting the pyridine ring and the difluoroacetic acid moiety would be a key conformational variable. By scanning the potential energy surface as a function of the relevant dihedral angles, the most stable conformers and the energy barriers between them can be identified. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. mdpi.comnih.govnih.gov An MD simulation of this compound, typically in a solvent like water or an organic solvent, would involve solving Newton's equations of motion for all atoms in the system. acs.org

These simulations can reveal the preferred conformations of the molecule in a solution environment and the timescale of transitions between different conformational states. nih.gov Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules, or with other solute molecules. acs.orgnih.gov The radial distribution functions (RDFs) derived from MD simulations can provide detailed information about the solvation shell structure around different parts of the molecule. researchgate.net The strong electronegativity of the fluorine atoms is expected to influence the local solvent structure and intermolecular interactions. oup.comnih.gov

Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors, derived from DFT calculations, can be used to predict the reactivity of this compound. electrochemsci.orgnih.gov These descriptors provide a quantitative basis for understanding and predicting chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-E_HOMO).

Electron Affinity (A): The energy released upon adding an electron, approximated by the negative of the LUMO energy (-E_LUMO).

Electronegativity (χ): The tendency of an atom to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ² / (2η).

Fukui functions are another important set of descriptors used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These local reactivity descriptors are crucial for predicting the regioselectivity of chemical reactions. For the title compound, the Fukui functions would likely indicate the carbon atoms of the pyridine ring and the carbonyl carbon as potential sites for nucleophilic attack, while the nitrogen atom and the oxygen atoms of the carboxylic acid would be susceptible to electrophilic attack.

Role of 2 5 Bromopyridin 2 Yl 2,2 Difluoroacetic Acid As a Synthetic Building Block

Precursor in the Synthesis of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing these structural motifs. nih.gov The incorporation of fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net

2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid is an ideal precursor for constructing more complex fluorinated heterocycles. The existing difluoromethylenepyridine core serves as a foundational element. The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for synthetic elaboration. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. nih.govmdpi.com This enables the synthesis of biaryl and hetero-biaryl structures, which are common in pharmacologically active compounds. Furthermore, the carboxylic acid function can be used to form larger heterocyclic systems through intramolecular condensation or cyclization reactions after modification.

Intermediate in the Construction of Biologically Relevant Scaffolds, e.g., Drug Candidate Precursors

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals. nih.gov Its ability to act as a hydrogen bond acceptor and participate in various intermolecular interactions makes it a privileged scaffold in drug design. When combined with fluorine atoms, its potential is further amplified. nih.gov

As an intermediate, this compound offers a dual approach for building drug candidate precursors.

Modification at the Bromine Position: The bromine can be replaced with various functional groups via coupling reactions to explore structure-activity relationships (SAR). For instance, coupling with different boronic acids can introduce diverse substituents that can interact with specific pockets of a target protein. nih.govresearchgate.net

Modification at the Carboxylic Acid: The carboxylic acid can be coupled with a wide array of amines to form amides, a reaction central to medicinal chemistry. rsc.orgnih.gov This allows for the introduction of another point of diversity and the potential for additional interactions with a biological target.

The difluoro group acts as a stable isostere of a carbonyl or hydroxyl group, potentially improving the pharmacokinetic profile of the resulting molecule by blocking metabolic oxidation. bohrium.com

Utility in Agrochemistry Research as a Synthetic Intermediate

Pyridine derivatives are also widely used in the agrochemical industry as active ingredients in herbicides, fungicides, and insecticides. nih.govresearchgate.net The development of new agrochemicals relies on the synthesis of novel structures with high efficacy and favorable environmental profiles. Functionalized pyridines are key building blocks in this discovery process. nih.govacs.org

The subject compound serves as a valuable intermediate in this field for similar reasons as in medicinal chemistry. The bromopyridine moiety allows for the construction of complex molecular architectures found in modern pesticides. researchgate.net The introduction of the difluoromethyl group is also a known strategy in agrochemical design to enhance the biological activity and metabolic stability of the final product.

Application in Materials Science Research, e.g., as a Monomer Precursor

In materials science, fluorinated and pyridine-containing compounds are explored for applications in organic electronics, high-performance polymers, and specialized coatings. nbinno.comdntb.gov.ua The high electronegativity of fluorine can alter the electronic properties of materials, affecting conductivity and optical behavior. The carbon-fluorine bond's strength contributes to high thermal and chemical stability. nbinno.com

This compound, or its derivatives, could serve as a precursor for specialized monomers. Through modification at the bromine and carboxylic acid positions, it can be converted into a bifunctional monomer suitable for polymerization reactions. For example, conversion of the carboxylic acid to an alcohol and the bromine to a vinyl group would create a monomer that could be used to synthesize polymers with unique electronic and physical properties, potentially for use in organic light-emitting diodes (OLEDs) or specialty polymers. nbinno.com

Integration into Divergent Synthetic Pathways for Chemical Libraries

Combinatorial chemistry is a powerful tool in drug discovery and materials science for rapidly generating large numbers of diverse compounds for screening. niscpr.res.innih.gov This process relies on the use of building blocks that have multiple reactive sites that can be addressed in a controlled manner.

This compound is well-suited for this purpose. Its two distinct reactive handles allow for a divergent synthetic approach. A common core can be reacted at one site (e.g., the carboxylic acid) with a set of building blocks, and the resulting products can then be further diversified by reacting at the second site (the bromine atom) with another set of reagents. This "split-and-pool" or parallel synthesis strategy can quickly generate a large library of related but structurally distinct compounds. nih.govnih.gov The defined and orthogonal reactivity of the bromine (for cross-coupling) and the carboxylic acid (for amide/ester formation) makes this molecule an excellent candidate for building chemical libraries to screen for new biological activities or material properties.

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| 5-Bromo position | Suzuki-Miyaura Coupling | Aryl/Heteroaryl-substituted pyridines |

| 5-Bromo position | Buchwald-Hartwig Amination | Amino-substituted pyridines |

| Carboxylic Acid | Amide Coupling (e.g., with EDC/HOBt) | Amide derivatives |

| Carboxylic Acid | Esterification | Ester derivatives |

| Carboxylic Acid | Reduction | Primary alcohols |

Q & A

Q. What are the common synthetic routes for 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid, and how are intermediates characterized?

The synthesis typically involves coupling bromopyridine derivatives with difluoroacetic acid precursors. For example, bromopyridinyl acetonitrile intermediates (e.g., (5-Bromopyridin-2-yl)(difluoro)acetonitrile) are hydrolyzed to yield the target compound . Key intermediates are characterized via , , and -NMR to confirm regioselectivity and purity. Mass spectrometry (HRMS) and elemental analysis are used to verify molecular weights and elemental composition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : -NMR is essential to resolve the geminal difluoro group (δ ≈ -100 to -120 ppm, split due to coupling with adjacent protons). -NMR identifies aromatic protons (δ 7.5–8.5 ppm) and confirms substitution patterns .

- LC-MS : Reverse-phase HPLC with high-resolution mass spectrometry (HRMS) detects impurities and quantifies the compound. Mobile phases often include trifluoroacetic acid (TFA) or difluoroacetic acid additives to enhance ionization .

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 5-position of the pyridine ring serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The difluoroacetic acid group enhances electrophilicity, facilitating nucleophilic substitutions or decarboxylative reactions. Fluorine’s electron-withdrawing effect stabilizes transition states in metal-catalyzed reactions .

Q. What purification strategies are recommended for this compound?

- Crystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves brominated byproducts.

- Acid-Base Extraction : The carboxylic acid group allows separation via pH adjustment (e.g., aqueous NaOH followed by HCl precipitation) .

Advanced Questions

Q. How can reaction conditions be optimized to minimize competing side reactions (e.g., debromination or decarboxylation)?

- Temperature Control : Maintain reactions below 50°C to prevent thermal decomposition of the difluoroacetic acid moiety .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)/XPhos) for cross-coupling efficiency while avoiding excessive base concentrations that promote decarboxylation .

- Additives : Silver salts (AgCO) mitigate halide scavenging, improving coupling yields .

Q. What mechanistic insights exist for the silver-catalyzed difluoromethylation of heteroaromatic systems using this compound?

The reaction proceeds via oxidative decarboxylation:

Decarboxylation : The difluoroacetic acid group loses CO, generating a difluoromethyl radical.

Radical Addition : The radical adds to the pyridine ring, followed by re-aromatization.

At higher temperatures (>80°C), bis-difluoromethylation occurs due to increased radical stability .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The bromine atom directs electrophiles to the 3-position of the pyridine ring, while the difluoroacetic acid group deactivates the 2-position .

Q. How should researchers resolve contradictions in reported synthetic yields across studies?

- Systematic Screening : Use informer libraries (e.g., Aryl Halide Chemistry Informer Libraries) to test reactions under standardized conditions, isolating variables like catalyst, solvent, and temperature .

- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., debrominated species) and adjust conditions accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.